

# RO7075573: A Novel Macrocyclic Peptide Antibiotic Targeting Gram-Negative Bacteria

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## Compound of Interest

Compound Name: RO7075573

Cat. No.: B12382186

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A Technical Overview for Researchers and Drug Development Professionals

**RO7075573** is a pioneering first-generation tethered macrocyclic peptide (MCP) antibiotic with potent and specific activity against the critically important Gram-negative pathogen, *Acinetobacter baumannii*, including carbapenem-resistant strains (CRAB). This document provides a comprehensive technical guide on the activity, mechanism of action, and preclinical evaluation of **RO7075573**.

## In Vitro Activity

**RO7075573** emerged from an optimization program of the initial screening hit, RO7036668. This optimization resulted in a significant enhancement of its antibacterial potency.

Table 1: Comparative In Vitro Activity of **RO7075573** and Precursor Compound

Compound	<i>Acinetobacter baumannii</i> ATCC 19606 MIC (mg/L)	Fold Improvement
RO7036668	4	-
RO7075573	4- to 64-fold more potent than RO7036668	4-64x

Note: The trailing effect observed with some antibiotics against *A. baumannii* was mitigated by the inclusion of serum in the testing medium.

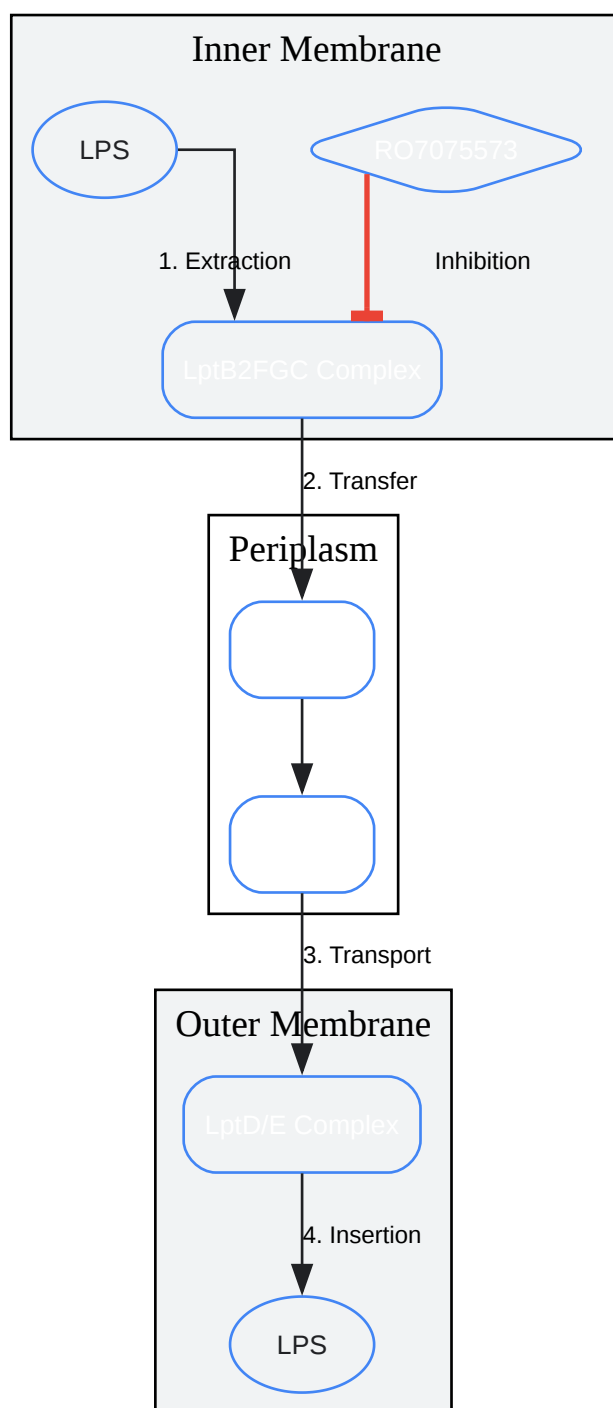
While highly potent against *A. baumannii*, **RO7075573** demonstrates a narrow spectrum of activity, with minimal efficacy against other Gram-negative and Gram-positive bacteria, as well as yeast.

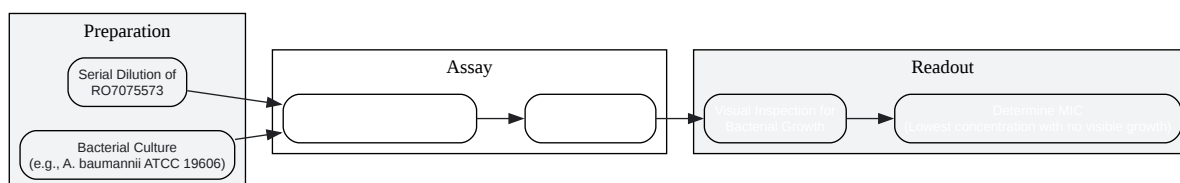
Table 2: Spectrum of Activity of **RO7075573** Precursor (RO7036668)

Organism Type	Activity (MIC, mg/L)
Other Gram-negative bacteria	> 64
Gram-positive bacteria	32-64
Yeast	32-64

## Mechanism of Action: Inhibition of Lipopolysaccharide Transport

**RO7075573** exerts its bactericidal effect through a novel mechanism of action: the inhibition of the lipopolysaccharide (LPS) transport machinery. Specifically, it targets the LptB2FGC complex, a critical component responsible for translocating LPS from the inner to the outer membrane of Gram-negative bacteria.[1][2] The disruption of this essential pathway leads to the accumulation of LPS in the inner membrane, compromising the integrity of the outer membrane and ultimately causing cell death.[2]





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## References

- 1. A novel antibiotic class targeting the lipopolysaccharide transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new antibiotic traps lipopolysaccharide in its intermembrane transporter - PMC [pmc.ncbi.nlm.nih.gov]
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